

Application Notes and Protocols: BI-9564 in High-Throughput Screening Assays

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Compound of Interest		
Compound Name:	BI-9466	
Cat. No.:	B15588862	Get Quote

Introduction

BI-9564 is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7.[1] As an epigenetic "reader," BRD9 is a component of the noncanonical BAF (ncBAF) chromatin remodeling complex and plays a crucial role in regulating gene expression.[2] Dysregulation of BRD9 has been implicated in various cancers, including acute myeloid leukemia (AML), making it an attractive therapeutic target.[2][3][4] High-throughput screening (HTS) assays are essential for identifying and characterizing small molecule inhibitors like BI-9564 that can modulate the activity of such targets. This document provides detailed application notes and protocols for the use of BI-9564 in relevant HTS assays.

Mechanism of Action

BI-9564 functions as a competitive inhibitor of the BRD9 bromodomain, preventing its interaction with acetylated lysine residues on histone proteins and other cellular proteins.[5] This disruption of BRD9's "reading" function alters the recruitment and activity of the ncBAF complex, leading to changes in chromatin structure and gene transcription.[3] This mechanism has been shown to be effective in preventing the emergence of drug-tolerant populations in certain cancer cell lines.[5]

Data Presentation

The following table summarizes the in vitro activity and selectivity of BI-9564 against BRD9 and related bromodomains.



Target	Assay Type	Value	Reference
BRD9	IC50	75 nM	[1]
BRD7	IC50	3.4 μΜ	[1]
BRD9	Kd	14 nM	[1][4]
BRD7	Kd	239 nM	[1][4]
BET family	AlphaScreen	> 100 μM	[4]

Experimental Protocols

A commonly used HTS assay for characterizing bromodomain inhibitors is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6][7][8][9] This homogeneous, no-wash assay format is highly amenable to automation and large-scale screening.[7][10]

TR-FRET Assay for BRD9 Inhibition

Objective: To determine the potency of BI-9564 in inhibiting the interaction between the BRD9 bromodomain and an acetylated histone peptide.

Principle: The assay is based on the transfer of energy from a donor fluorophore (e.g., Europium chelate) to an acceptor fluorophore (e.g., ULight) when they are in close proximity. [11] In this assay, a biotinylated acetylated histone peptide is bound to a streptavidin-acceptor conjugate, and a HIS-tagged BRD9 bromodomain is bound to an anti-HIS antibody-donor conjugate. When BRD9 binds to the histone peptide, the donor and acceptor are brought close enough for FRET to occur. Inhibitors like BI-9564 disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

- HIS-tagged human BRD9 bromodomain protein
- Biotinylated acetylated histone H4 peptide (e.g., Biotin-SGRGKGGKGLGKGGAKRHRKVLRD-AcK)
- Europium-labeled anti-HIS antibody (Donor)



- Streptavidin-ULight conjugate (Acceptor)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- BI-9564 compound
- 384-well or 1536-well assay plates
- TR-FRET enabled plate reader

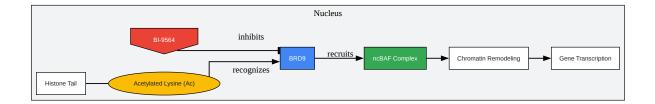
Protocol:

- Compound Preparation: Prepare a serial dilution of BI-9564 in assay buffer. The final concentration in the assay will be 4-fold lower than the prepared concentration.
- Reagent Preparation:
 - Prepare a 4X solution of HIS-tagged BRD9 in assay buffer.
 - Prepare a 4X solution of the biotinylated acetylated histone peptide in assay buffer.
 - Prepare a 4X mix of the Europium-labeled anti-HIS antibody and Streptavidin-ULight conjugate in assay buffer.
- Assay Procedure (384-well format): a. Add 5 μL of the serially diluted BI-9564 compound or vehicle control to the appropriate wells of the assay plate. b. Add 5 μL of the 4X HIS-tagged BRD9 solution to all wells. c. Add 5 μL of the 4X biotinylated acetylated histone peptide solution to all wells. d. Add 5 μL of the 4X Donor/Acceptor mix to all wells. e. The final volume in each well will be 20 μL.
- Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite the donor at 320 or 340 nm and measure the emission at two wavelengths: 615 nm (donor) and 665 nm (acceptor).[6][11]
- Data Analysis: a. Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.[6][11] b. Normalize the data using the vehicle control (high signal) and



a control with no BRD9 or no peptide (low signal). c. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

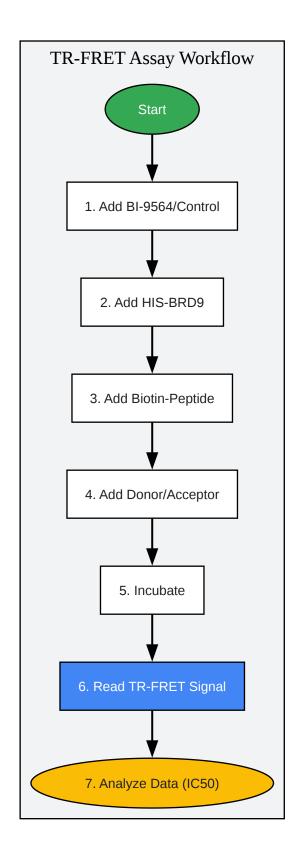
Visualizations



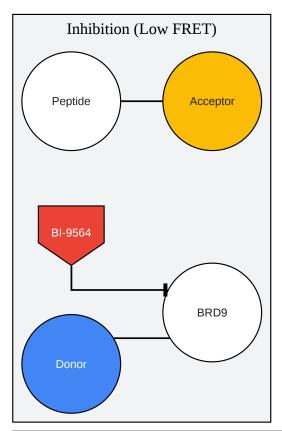
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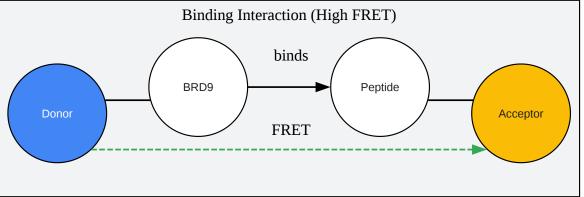
Caption: Simplified signaling pathway of BRD9 and the inhibitory action of BI-9564.











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